molecular formula C17H14FNO4S2 B2818340 (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1798036-40-4

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2818340
CAS No.: 1798036-40-4
M. Wt: 379.42
InChI Key: ADVWGVHDHFUZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a benzo[b]thiophene core substituted with fluorine at the 5-position, a furan-containing sulfonyl group, and an azetidine ring. The benzo[b]thiophene scaffold is notable for its bioisosteric resemblance to indole and benzofuran, often exploited in drug design for its metabolic stability and binding affinity . The azetidine ring, a four-membered nitrogen heterocycle, confers conformational rigidity, while the furan-sulfonyl moiety may influence solubility and target interactions .

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c18-12-3-4-15-11(6-12)7-16(24-15)17(20)19-8-14(9-19)25(21,22)10-13-2-1-5-23-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWGVHDHFUZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone , with the molecular formula C17H14FNO4S2C_{17}H_{14}FNO_4S_2 and a molecular weight of approximately 379.42 g/mol, is a synthetic organic molecule characterized by its unique structural features, including a benzo[b]thiophene moiety, an azetidine ring, and a furan-2-ylmethylsulfonyl group. This combination of elements suggests potential pharmacological applications, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the fluorine atom in the benzo[b]thiophene ring enhances electronic properties, potentially influencing interactions with biological targets. The sulfonyl group attached to the azetidine ring is known to improve solubility and bioavailability, making it a compound of interest in medicinal chemistry.

The biological activity of this compound has been predicted through various computational methods, which suggest that it may interact with multiple biological pathways. Its unique structure allows it to engage with diverse biological targets, potentially leading to various therapeutic effects.

Potential Mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Analgesic Effects : It may modulate pain pathways through interaction with receptors associated with pain perception.
  • Anticancer Properties : The compound could induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways.

Biological Activity Overview

The biological activities associated with this compound include:

Activity TypeDescription
Anti-inflammatoryInhibition of inflammatory cytokines and mediators
AnalgesicModulation of pain pathways
AnticancerInduction of apoptosis and inhibition of tumor growth

Case Studies and Research Findings

Research on compounds similar to this compound indicates promising biological activities:

  • Anti-inflammatory Studies :
    • A study indicated that derivatives containing thiophene rings exhibit significant inhibition of inflammatory markers in vitro, suggesting similar potential for this compound.
  • Analgesic Effects :
    • Research has shown that compounds with azetidine structures can effectively reduce pain responses in animal models, implying that this compound may have comparable effects.
  • Anticancer Activity :
    • Computational predictions suggest that similar compounds can interact with cancer cell signaling pathways, leading to reduced proliferation rates.

Comparative Analysis

Several compounds share structural features with this compound, allowing for comparative insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole core with fluorineAnticancer properties
Benzothiazole derivativesBenzothiazole ringAntimicrobial activity
Pyrrolidine derivativesPyrrolidine ring with varied substituentsAnalgesic effects
5-FluorobenzothiopheneFluorinated benzothiopheneAnticancer activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[b]thiophene Derivatives

(a) 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles
  • Structural Differences : Replaces the azetidine-furan-sulfonyl group with a dichloro-substituted benzo[b]thiophene linked to oxadiazole.
  • Activity : Demonstrated antimicrobial and anticancer properties in studies, attributed to the oxadiazole’s electron-deficient nature and halogen substituents .
(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structural Differences : Features a triazole-thioether linkage and phenylsulfonyl group instead of azetidine-furan-sulfonyl.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .

Sulfonamide-Containing Compounds

(a) 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone
  • Structural Differences: Utilizes a thiazolidinone core with methoxyphenyl and hydrazone substituents instead of benzo[b]thiophene-azetidine.
  • Activity: Exhibited anticancer activity in vitro, linked to thiazolidinone’s ability to modulate kinase pathways .
  • Comparison: The azetidine ring in the target compound offers greater rigidity than thiazolidinone, possibly improving metabolic stability .
(b) New Benzenesulfonamide Derivatives
  • Structural Differences : Substituted benzenesulfonamides lack the fused heterocyclic framework of the target compound.
  • Activity : Demonstrated anticancer activity via carbonic anhydrase inhibition .
  • Key Insight : The furan-sulfonyl group in the target compound may mimic benzenesulfonamide’s sulfonamide pharmacophore while introducing furan-mediated selectivity .

Azetidine-Based Compounds

(a) Azetidine-3-carboxylate Derivatives
  • Structural Differences : Focus on ester-functionalized azetidines rather than sulfonyl-linked variants.
  • Synthesis: Often prepared via cyclization of β-amino alcohols or halides .

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[b]thiophene and azetidine cores. Key steps include:

  • Sulfonylation of azetidine : Introduce the furan-2-ylmethyl sulfonyl group via nucleophilic substitution under anhydrous conditions using catalysts like triethylamine .
  • Coupling reactions : Link the fluorobenzo[b]thiophene moiety to the sulfonylated azetidine via a ketone bridge. Pd-catalyzed cross-coupling or Friedel-Crafts acylation may be employed .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Monitor progress via TLC and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms sulfonyl group integration. Fluorine-19 NMR resolves electronic effects of the 5-fluoro substituent .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.08) and detects isotopic patterns from sulfur/fluorine .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functional groups .

Advanced: How can reaction yields be optimized for the sulfonylation step?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance sulfonyl group reactivity .
  • Catalyst Optimization : Triethylamine or DMAP improves nucleophilic substitution efficiency by scavenging HCl .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Yield Tracking : Compare isolated yields (typically 60–75%) against theoretical yields calculated via stoichiometric ratios .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl-azetidine moiety?

The sulfonyl group is electron-withdrawing, polarizing the azetidine ring and enhancing its susceptibility to nucleophilic attack. Key mechanisms include:

  • Ring Strain : Azetidine’s four-membered ring increases reactivity compared to larger heterocycles .
  • Steric Effects : Substituents on the furanmethyl group influence sulfonate leaving-group stability during substitution .
  • Computational Modeling : DFT studies predict transition-state geometries for sulfonylation, aiding in catalyst design .

Advanced: How do X-ray crystallography and NMR complement each other in structural analysis?

  • X-ray Crystallography : Provides absolute configuration data (e.g., bond angles, dihedral angles) for the azetidine and benzo[b]thiophene moieties. Critical for resolving stereochemical ambiguities .
  • NMR NOE Experiments : Identifies spatial proximity of protons (e.g., between furanmethyl and azetidine groups) to validate crystallographic data .
  • Contradictions : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

  • Core Modifications : Replace the fluorobenzo[b]thiophene with other aromatic systems (e.g., thiazole) to assess electronic effects on bioactivity .
  • Sulfonyl Group Variations : Substitute furanmethyl with pyridylmethyl to evaluate hydrogen-bonding interactions in target binding .
  • Azetidine Ring Expansion : Compare activity of azetidine vs. piperidine derivatives to determine optimal ring size for target engagement .

Advanced: How should researchers address contradictory data in spectroscopic characterization?

  • Source Identification : Check for impurities (e.g., unreacted starting materials) via HPLC-MS .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl3) do not obscure NMR signals (e.g., residual water at δ 1.56 ppm) .
  • Dynamic Effects : Use variable-temperature NMR to resolve overlapping signals caused by conformational exchange .
  • Cross-Validation : Compare IR and X-ray data to confirm functional group assignments .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Membrane Permeability : Perform PAMPA assays to predict blood-brain barrier penetration .

Advanced: What strategies improve computational docking accuracy for target prediction?

  • Ligand Preparation : Optimize protonation states (e.g., sulfonyl group pKa ~1.5) using tools like Schrödinger’s Epik .
  • Protein Flexibility : Employ ensemble docking with multiple receptor conformations (e.g., from MD simulations) .
  • Scoring Functions : Compare Glide SP/XP and AutoDock Vina results to reduce false positives .

Advanced: How can researchers mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control : Implement strict SOPs for solvent drying (e.g., molecular sieves) and catalyst activation .
  • Statistical DoE : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.